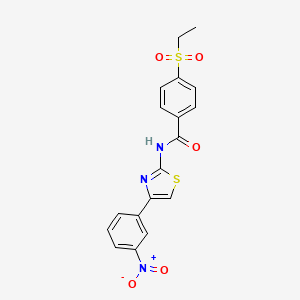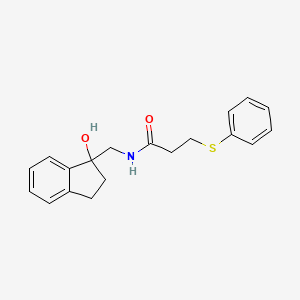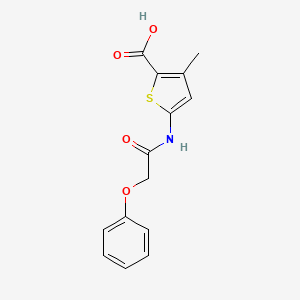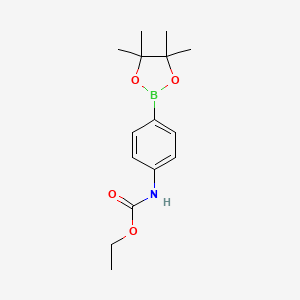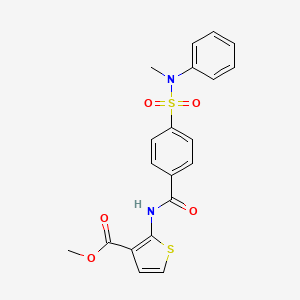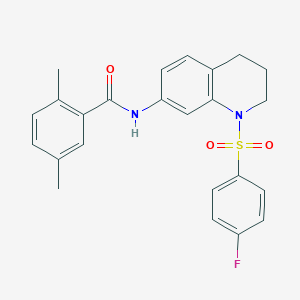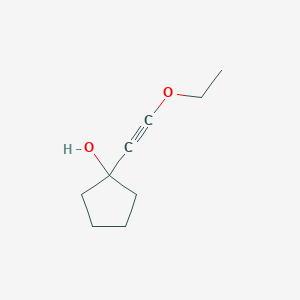
1-(2-Ethoxyethynyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-(2-Ethoxyethynyl)cyclopentanol" is a specialized organic compound, part of the cyclopentanol family, with potential applications in various chemical synthesis processes. Its study encompasses synthesis techniques, structural analysis, chemical behavior, and physical and chemical properties.
Synthesis Analysis
The compound "1-(2-Ethoxyethynyl)cyclopentanol" does not directly appear in the literature, but related synthesis methods involve the additive reaction of ethynylcyclopentanol with organotin compounds or catalyzed reactions involving allenyl-carbonyl units. For instance, (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol was synthesized by reacting 1-ethynylcyclopentanol with tri-o-tolyltin hydride, yielding derivatives after substituting o-tolyl groups with halogens (D. Zhu et al., 2003). Another approach involves the rhodium-catalyzed silylative carbocyclization of allenyl-aldehydes and -ketones, producing cis-2-triethylsilylvinyl-cyclopentanols (Suk-Ku Kang et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds showcases diverse geometries around the metal center in organometallic derivatives and the influence of intramolecular interactions. For example, in certain stannyl vinyl cyclopentanol derivatives, the tin atom exhibits geometries ranging from tetrahedral distorted towards trigonal bipyramidal due to weak intramolecular interactions (D. Zhu et al., 2003).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches
The compound 1-(2-Ethoxyethynyl)cyclopentanol and its derivatives are synthesized via various chemical reactions, including additive reactions and retro-Dieckmann-type ring-opening reactions. For instance, (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol was synthesized through the additive reaction of 1-ethynylcyclopentanol with tri-o-tolyltin hydride (Zhu et al., 2003). Additionally, α-Alkynyl-α-ethoxycarbonyl cyclopentanones were synthesized from ethyl 2-oxocyclopentanonecarboxylate and ethyl 2-oxocyclohexanonecarboxylate through reactions with alkynyllead triacetates (Sano et al., 2005).
Crystal Structure Analysis
The crystal and molecular structures of synthesized compounds are often analyzed using techniques like single-crystal X-ray diffraction analysis to understand their geometric configurations. The studies revealed the geometry of atoms in the compound and how intramolecular interactions, such as those between Sn and hydroxyl O atoms, affect the compound's structure (Zhu et al., 2003).
Catalytic and Chemical Properties
Catalysis and Reactions
The compound and its derivatives are used in catalysis and various chemical reactions. For instance, reactions of certain complexes with 1-ethynylcycloalkanols in dichloromethane/methanol solutions led to the formation of methoxy-alkenyl carbenes, showcasing their reactive nature and potential use in synthetic chemistry (Ghebreyessus & Nelson, 2003).
Enantioselective Transesterification
Certain derivatives of cyclopentanols have been used as substrates for enantioselective transesterification reactions, catalyzed by lipase B from Candida antarctica. This process is significant for producing pure enantiomers, which are essential in the pharmaceutical industry for their biological activity (Brunet et al., 1999).
Silylative Carbocyclization
Derivatives of 1-(2-Ethoxyethynyl)cyclopentanol have been used in rhodium-catalyzed silylative carbocyclization reactions, leading to the formation of cis-2-triethylsilylvinyl-cyclopentanols and -cyclohexanols. This process highlights the compound's role in facilitating complex synthetic transformations (Kang et al., 2003).
Biofuel Applications
- Biofuel Research: Cyclopentanol, a closely related compound, has been studied for its potential as a biofuel due to its high resistance to auto-ignition. Understanding the oxidation chemistry and reaction rates of cyclopentanol with radicals like the hydroxyl radical is crucial in assessing its suitability and performance as a biofuel additive (Duan et al., 2021).
Safety and Hazards
The safety data sheet for “1-(2-Ethoxyethynyl)cyclopentanol” suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
1-(2-ethoxyethynyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8-7-9(10)5-3-4-6-9/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJASHPACNLBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#CC1(CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethynyl)cyclopentanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
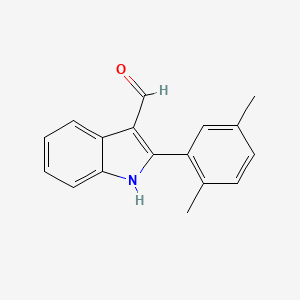
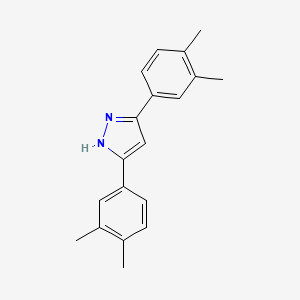

![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)
